molecular formula C20H19NO2 B5888766 cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone

cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone

Cat. No.: B5888766
M. Wt: 305.4 g/mol
InChI Key: JWRITIWQTWZZFC-UHFFFAOYSA-N
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Description

Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is a synthetic compound that features a cyclopropane ring, an indole moiety, and a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The cyclopropane ring can be introduced through cyclopropanation reactions, such as the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using readily available starting materials, efficient catalysts, and reaction conditions that minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The cyclopropane ring provides conformational rigidity, enhancing the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl phenyl ketone
  • Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone analogs

Uniqueness

This compound is unique due to the combination of its cyclopropane ring, indole moiety, and phenoxyethyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-[1-(2-phenoxyethyl)indol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c22-20(15-10-11-15)18-14-21(19-9-5-4-8-17(18)19)12-13-23-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWRITIWQTWZZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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